molecular formula C8H5BrClNO B13681904 3-Bromo-4-chloro-5-methoxybenzonitrile

3-Bromo-4-chloro-5-methoxybenzonitrile

Cat. No.: B13681904
M. Wt: 246.49 g/mol
InChI Key: YUPGHVOUUIUHIG-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrClNO It is a derivative of benzonitrile, featuring bromine, chlorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-methoxybenzonitrile typically involves the bromination and chlorination of 5-methoxybenzonitrile. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

3-Bromo-4-chloro-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile
  • 4-Bromo-3-methoxybenzonitrile
  • 3-Methoxybenzonitrile

Comparison: Compared to its analogs, 3-Bromo-4-chloro-5-methoxybenzonitrile is unique due to the presence of both bromine and chlorine substituents, which can significantly alter its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications where these substituents play a crucial role.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

3-bromo-4-chloro-5-methoxybenzonitrile

InChI

InChI=1S/C8H5BrClNO/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3H,1H3

InChI Key

YUPGHVOUUIUHIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)Cl

Origin of Product

United States

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